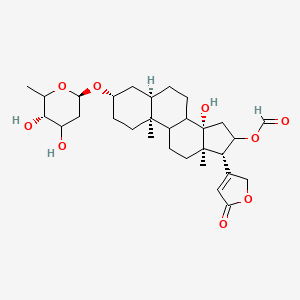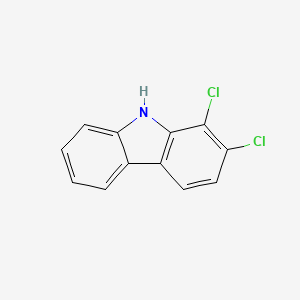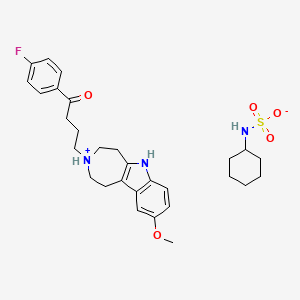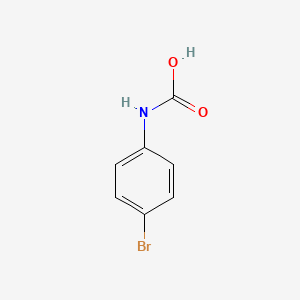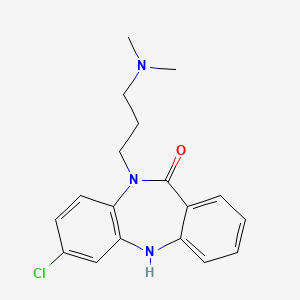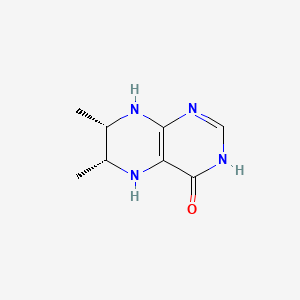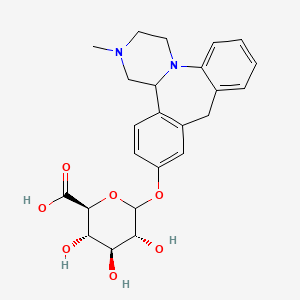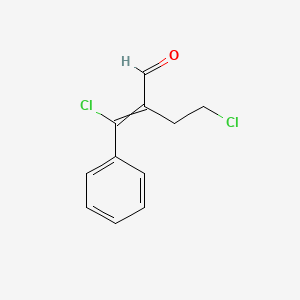
Dichloroethoxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroethoxytitanium is a chemical compound with the molecular formula C₂H₅Cl₂OTi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloroethoxytitanium can be synthesized through various methods. One common synthetic route involves the reaction of titanium tetrachloride (TiCl₄) with ethanol (C₂H₅OH) under controlled conditions. The reaction typically proceeds as follows:
TiCl4+C2H5OH→TiCl2(OC2H5)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional purification steps to remove any impurities and obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloroethoxytitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include titanium dioxide (TiO₂), various titanium alkoxides, and other titanium-based compounds. These products have significant applications in various fields, including catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Dichloroethoxytitanium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of titanium-based catalysts and materials. Its unique reactivity makes it valuable in various chemical transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery and imaging.
Industry: It is used in the production of advanced materials, coatings, and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of dichloroethoxytitanium involves its interaction with various molecular targets and pathways. In catalytic applications, it acts as a Lewis acid, facilitating various chemical transformations. In biological systems, it may interact with biomolecules through coordination chemistry, potentially affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to dichloroethoxytitanium include other titanium alkoxides and titanium halides, such as:
- Titanium tetrachloride (TiCl₄)
- Titanium isopropoxide (Ti(OiPr)₄)
- Titanium butoxide (Ti(OBu)₄)
Uniqueness
This compound is unique due to its specific combination of chlorine and ethoxy ligands, which impart distinct reactivity and properties. This makes it particularly valuable in certain catalytic and synthetic applications where other titanium compounds may not be as effective .
Eigenschaften
CAS-Nummer |
4055-63-4 |
|---|---|
Molekularformel |
C2H6Cl2OTi |
Molekulargewicht |
164.84 g/mol |
IUPAC-Name |
dichlorotitanium;ethanol |
InChI |
InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
SZHZJPYNAORVRP-UHFFFAOYSA-L |
Kanonische SMILES |
CCO.Cl[Ti]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


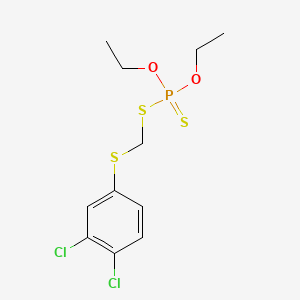

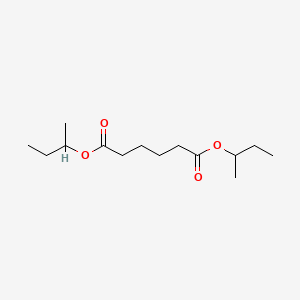
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

